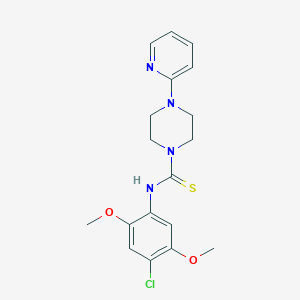
N-(4-chloro-2,5-dimethoxyphenyl)-4-(pyridin-2-yl)piperazine-1-carbothioamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-chloro-2,5-dimethoxyphenyl)-4-(pyridin-2-yl)piperazine-1-carbothioamide, also known as CP-47,497, is a synthetic cannabinoid compound that has gained attention in the scientific community due to its potential therapeutic applications.
作用機序
N-(4-chloro-2,5-dimethoxyphenyl)-4-(pyridin-2-yl)piperazine-1-carbothioamide acts as a cannabinoid receptor agonist, specifically targeting the CB1 receptor. This receptor is primarily found in the central nervous system and is involved in the regulation of pain, mood, appetite, and other physiological processes. By activating the CB1 receptor, N-(4-chloro-2,5-dimethoxyphenyl)-4-(pyridin-2-yl)piperazine-1-carbothioamide is able to modulate these processes, leading to its potential therapeutic effects.
Biochemical and Physiological Effects:
In addition to its analgesic and anti-inflammatory effects, N-(4-chloro-2,5-dimethoxyphenyl)-4-(pyridin-2-yl)piperazine-1-carbothioamide has been shown to have other biochemical and physiological effects. For example, it has been shown to have neuroprotective effects, potentially making it a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, N-(4-chloro-2,5-dimethoxyphenyl)-4-(pyridin-2-yl)piperazine-1-carbothioamide has been shown to have anti-tumor properties, making it a potential treatment for cancer.
実験室実験の利点と制限
One of the advantages of using N-(4-chloro-2,5-dimethoxyphenyl)-4-(pyridin-2-yl)piperazine-1-carbothioamide in lab experiments is its specificity for the CB1 receptor. This allows researchers to more accurately study the effects of CB1 receptor activation. However, one limitation of using N-(4-chloro-2,5-dimethoxyphenyl)-4-(pyridin-2-yl)piperazine-1-carbothioamide is its potential for off-target effects. As a synthetic compound, it may interact with other receptors or pathways, leading to unintended effects.
将来の方向性
There are several future directions for research on N-(4-chloro-2,5-dimethoxyphenyl)-4-(pyridin-2-yl)piperazine-1-carbothioamide. One area of interest is its potential as a treatment for addiction. Studies have shown that N-(4-chloro-2,5-dimethoxyphenyl)-4-(pyridin-2-yl)piperazine-1-carbothioamide may be able to reduce drug-seeking behavior in animal models of addiction. Additionally, there is interest in exploring the potential of N-(4-chloro-2,5-dimethoxyphenyl)-4-(pyridin-2-yl)piperazine-1-carbothioamide as a treatment for anxiety and depression. Overall, N-(4-chloro-2,5-dimethoxyphenyl)-4-(pyridin-2-yl)piperazine-1-carbothioamide shows great promise as a therapeutic compound, and further research is needed to fully understand its potential.
合成法
The synthesis of N-(4-chloro-2,5-dimethoxyphenyl)-4-(pyridin-2-yl)piperazine-1-carbothioamide involves the reaction of 4-chloro-2,5-dimethoxyphenylacetonitrile with pyridin-2-ylpiperazine and carbon disulfide. The resulting product is then reduced with sodium borohydride to yield N-(4-chloro-2,5-dimethoxyphenyl)-4-(pyridin-2-yl)piperazine-1-carbothioamide. This synthesis method has been widely used in the scientific community to produce N-(4-chloro-2,5-dimethoxyphenyl)-4-(pyridin-2-yl)piperazine-1-carbothioamide for research purposes.
科学的研究の応用
N-(4-chloro-2,5-dimethoxyphenyl)-4-(pyridin-2-yl)piperazine-1-carbothioamide has been extensively studied for its potential therapeutic applications. One of the most significant applications is its potential as a treatment for chronic pain. Studies have shown that N-(4-chloro-2,5-dimethoxyphenyl)-4-(pyridin-2-yl)piperazine-1-carbothioamide has analgesic effects in animal models of chronic pain. Additionally, N-(4-chloro-2,5-dimethoxyphenyl)-4-(pyridin-2-yl)piperazine-1-carbothioamide has been shown to have anti-inflammatory properties, making it a potential treatment for inflammatory conditions such as arthritis.
特性
製品名 |
N-(4-chloro-2,5-dimethoxyphenyl)-4-(pyridin-2-yl)piperazine-1-carbothioamide |
|---|---|
分子式 |
C18H21ClN4O2S |
分子量 |
392.9 g/mol |
IUPAC名 |
N-(4-chloro-2,5-dimethoxyphenyl)-4-pyridin-2-ylpiperazine-1-carbothioamide |
InChI |
InChI=1S/C18H21ClN4O2S/c1-24-15-12-14(16(25-2)11-13(15)19)21-18(26)23-9-7-22(8-10-23)17-5-3-4-6-20-17/h3-6,11-12H,7-10H2,1-2H3,(H,21,26) |
InChIキー |
KFJHALALJZAHHY-UHFFFAOYSA-N |
SMILES |
COC1=CC(=C(C=C1NC(=S)N2CCN(CC2)C3=CC=CC=N3)OC)Cl |
正規SMILES |
COC1=CC(=C(C=C1NC(=S)N2CCN(CC2)C3=CC=CC=N3)OC)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[4-(aminosulfonyl)phenyl]-2-(3,4,5-triethoxybenzoyl)hydrazinecarbothioamide](/img/structure/B216393.png)



![Ethyl 4-[(3,5-dimethoxyphenyl)carbamothioyl]piperazine-1-carboxylate](/img/structure/B216400.png)




![Ethyl 1-[(4-phenoxyphenyl)carbamothioyl]piperidine-4-carboxylate](/img/structure/B216408.png)


![Ethyl 1-[(3-chloro-2-methylphenyl)carbamothioyl]piperidine-4-carboxylate](/img/structure/B216413.png)
![Ethyl 1-[(2,5-dimethylphenyl)carbamothioyl]piperidine-4-carboxylate](/img/structure/B216414.png)